molecular formula C7H9FN2O2S B581645 N-(2-amino-5-fluorophenyl)methanesulfonamide CAS No. 1341599-69-6

N-(2-amino-5-fluorophenyl)methanesulfonamide

Cat. No.: B581645
CAS No.: 1341599-69-6
M. Wt: 204.219
InChI Key: RWXSHEPMWDRBNR-UHFFFAOYSA-N
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Description

N-(2-amino-5-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-amino-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-fluorophenyl)methanesulfonamide
  • N-(2-amino-3-fluorophenyl)methanesulfonamide
  • N-(2-amino-6-fluorophenyl)methanesulfonamide

Uniqueness

N-(2-amino-5-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the fluorine atom and the methanesulfonamide group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

N-(2-amino-5-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXSHEPMWDRBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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